molecular formula C10H17F3N2O3S B1333553 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate CAS No. 765910-73-4

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Cat. No.: B1333553
CAS No.: 765910-73-4
M. Wt: 302.32 g/mol
InChI Key: KSOGGGZFEJTGPZ-UHFFFAOYSA-M
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Description

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate: is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make ionic liquids particularly useful in various industrial and scientific applications. The compound has the molecular formula C10H17F3N2O3S and a molecular weight of 302.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butyl-2,3-dimethylimidazole with trifluoromethanesulfonic acid . The reaction is usually carried out under an inert atmosphere to prevent moisture from affecting the yield and purity of the product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous acetonitrile or dichloromethane

    Reaction Time: 24 to 48 hours

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

    Complexation Reactions: The trifluoromethanesulfonate anion can form complexes with metal ions.

Common Reagents and Conditions:

    Nucleophiles: Such as halides, thiolates, and amines

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

    Temperature: Typically room temperature to 80°C

Major Products:

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily based on its ionic nature. The imidazolium cation and trifluoromethanesulfonate anion interact with various molecular targets through:

Comparison with Similar Compounds

  • 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGGGZFEJTGPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049356
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765910-73-4
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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Reactant of Route 3
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 4
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 5
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 6
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Customer
Q & A

Q1: How does the presence of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate affect the Oxygen Reduction Reaction (ORR) pathway in comparison to traditional aqueous media?

A1: In contrast to aqueous media, neat this compound (C4dMImTf) facilitates a single-electron ORR pathway for both platinum and glassy carbon electrodes. This difference arises from the aprotic nature of C4dMImTf, limiting the availability of protons essential for the multi-electron reduction process observed in aqueous environments [].

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